molecular formula C22H19FN2O2S B11316511 1-(3-acetylphenyl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-acetylphenyl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11316511
M. Wt: 394.5 g/mol
InChI Key: MUTXWBSYZUKOSI-UHFFFAOYSA-N
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Description

1-(3-ACETYLPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a cyclopenta[d]pyrimidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ACETYLPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]pyrimidin-2-one core, followed by the introduction of the acetylphenyl and fluorophenylmethylsulfanyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Industrial production also focuses on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-ACETYLPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings and other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

1-(3-ACETYLPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ACETYLPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • **1-(3-ACETYLPHENYL)-4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
  • **1-(3-ACETYLPHENYL)-4-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE

Uniqueness: The uniqueness of 1-(3-ACETYLPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in the presence of the fluorophenylmethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-(3-acetylphenyl)-4-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H19FN2O2S/c1-14(26)15-7-4-8-17(12-15)25-20-11-5-9-18(20)21(24-22(25)27)28-13-16-6-2-3-10-19(16)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3

InChI Key

MUTXWBSYZUKOSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4F

Origin of Product

United States

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